![molecular formula C4H4N3NaO2 B2470052 Sodium 2-(1H-1,2,4-triazol-5-yl)acetate CAS No. 2413899-96-2](/img/structure/B2470052.png)
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate
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Overview
Description
“Sodium 2-(1H-1,2,4-triazol-5-yl)acetate” is a chemical compound that is part of the triazole family . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Anticancer Properties
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate and its derivatives have been investigated for their potential as anticancer agents. Researchers have synthesized novel 1,2,4-triazole derivatives and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Some of these derivatives exhibited promising cytotoxic activity, making them potential candidates for further development in cancer therapy .
Drug Discovery and Medicinal Chemistry
Heterocyclic compounds containing nitrogen atoms, including 1,2,4-triazole rings, serve as essential scaffolds in drug discovery. These compounds can form hydrogen bonds with various targets, improving their pharmacokinetics and pharmacological properties. Sodium 2-(1H-1,2,4-triazol-5-yl)acetate derivatives fall into this category, offering opportunities for designing novel drugs with improved selectivity and efficacy .
Bioconjugation and Chemical Biology
1,2,3-Triazoles, including 1,2,4-triazoles, find applications in bioconjugation studies. Researchers use them to link biomolecules (such as proteins or nucleic acids) to other molecules, enabling targeted drug delivery, imaging, and diagnostics. Sodium 2-(1H-1,2,4-triazol-5-yl)acetate derivatives could play a role in these applications .
Supramolecular Chemistry and Materials Science
Supramolecular chemistry explores non-covalent interactions between molecules. 1,2,4-Triazoles have been employed in designing supramolecular assemblies, such as coordination complexes and host-guest systems. These materials find use in areas like sensors, catalysis, and drug delivery. Sodium 2-(1H-1,2,4-triazol-5-yl)acetate derivatives may contribute to this field .
Antioxidant and Anti-Inflammatory Activities
1,2,4-Triazole derivatives have demonstrated antioxidant and anti-inflammatory properties. Sodium 2-(1H-1,2,4-triazol-5-yl)acetate could be explored for its potential in mitigating oxidative stress and inflammation-related diseases .
Other Therapeutic Applications
Beyond the mentioned fields, 1,2,4-triazoles have been investigated for various therapeutic purposes, including analgesic, antiseptic, diuretic, and antimigraine activities. Sodium 2-(1H-1,2,4-triazol-5-yl)acetate derivatives might exhibit similar effects, warranting further exploration .
Mechanism of Action
Target of Action
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . The primary targets of this compound are likely to be enzymes or receptors that interact with the 1,2,4-triazole moiety. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction leads to changes in the target’s function, potentially inhibiting or enhancing its activity. The exact mode of action depends on the specific target and the context in which the compound is used.
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been shown to have anticancer properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the compound’s bioavailability.
Result of Action
Some 1,2,4-triazole derivatives have been shown to have promising cytotoxic activity against certain cancer cell lines
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. Factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the reaction of certain compounds can be facilitated by heating . .
properties
IUPAC Name |
sodium;2-(1H-1,2,4-triazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.Na/c8-4(9)1-3-5-2-6-7-3;/h2H,1H2,(H,8,9)(H,5,6,7);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIMPKQTYKEENY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N3NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate | |
CAS RN |
2413899-96-2 |
Source
|
Record name | sodium 2-(1H-1,2,4-triazol-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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